4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
Description
4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methoxy]-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a complex organic compound that features a combination of oxadiazole and benzoxazine rings
Properties
Molecular Formula |
C20H18N4O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C20H18N4O5/c1-12-16(23-29-22-12)10-27-15-6-3-13(4-7-15)20(26)21-14-5-8-18-17(9-14)24(2)19(25)11-28-18/h3-9H,10-11H2,1-2H3,(H,21,26) |
InChI Key |
UQRHEIYJYFVVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the benzoxazine ring, and finally, the coupling of these two moieties.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized using a dehydrating agent such as phosphorus oxychloride.
Benzoxazine Ring Formation: The benzoxazine ring can be synthesized by reacting an appropriate phenol with formaldehyde and a primary amine under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the oxadiazole and benzoxazine rings through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methoxy]-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols can replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methoxy]-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and benzoxazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
- 2-Ethoxy-1-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
- 3-Amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methoxy]-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its combination of oxadiazole and benzoxazine rings, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
